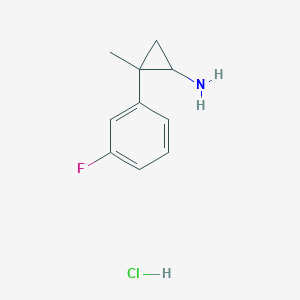

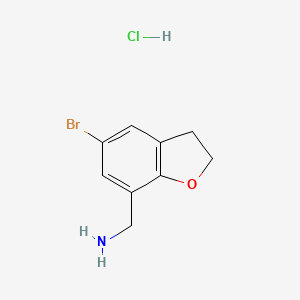

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Vue d'ensemble

Description

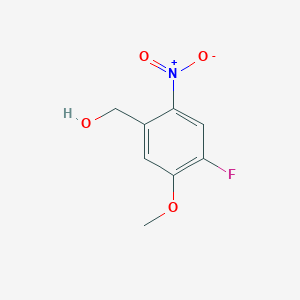

“(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1461704-70-0 . It has a molecular weight of 264.55 . This compound is available in powder form .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .

Molecular Structure Analysis

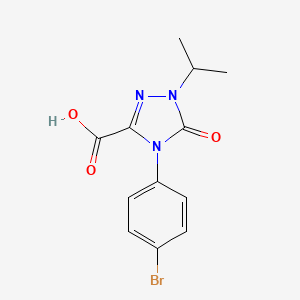

The InChI code for this compound is 1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Pharmacokinetics, Pharmacodynamics, and Toxicology of Benzofurans

The paper by Nugteren-van Lonkhuyzen et al. (2015) reviews the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including benzofurans. While focusing on substances like 2C-B, 4-FA, and benzofuran derivatives such as 5-APB and 6-APB, the study highlights the clinical effects of these compounds, comparable to amphetamines and MDMA, and underscores the importance of understanding their health risks, which are informed by case reports and analytical challenges. This research context may be relevant for understanding the pharmacological and toxicological profile of related benzofuran derivatives, providing a foundation for further exploration of their effects and mechanisms of action (Nugteren-van Lonkhuyzen et al., 2015).

Benzofuran as an Antimicrobial Scaffold

Hiremathad et al. (2015) discuss benzofuran and its derivatives as promising structures for antimicrobial agents, highlighting their wide range of biological and pharmacological applications. The review emphasizes the need for novel antimicrobial agents due to antibiotic resistance and identifies benzofuran derivatives as candidates with significant therapeutic potential. This insight into benzofuran's role in drug discovery, particularly for antimicrobial purposes, suggests a pathway for investigating "(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride" and similar compounds for their antimicrobial properties (Hiremathad et al., 2015).

Natural Source, Bioactivity, and Synthesis of Benzofuran Derivatives

Miao et al. (2019) review the natural sources, bioactivity, and methods for synthesizing benzofuran derivatives, noting their potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The review points out the potential of benzofuran compounds as natural drug lead compounds, including novel methods for constructing benzofuran rings. This comprehensive overview of benzofuran derivatives' chemical synthesis and biological activities can guide future research on similar compounds, including their potential as therapeutic agents (Miao et al., 2019).

Mécanisme D'action

Target of Action

It’s worth noting that benzofuran derivatives have been shown to have a wide range of biological activities . For instance, 5-Bromobenzofuran is used in the synthesis of a compound that binds strongly and with high selectivity to the serotonin receptor 5-HT2A .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its targets, possibly serotonin receptors, leading to changes in cellular signaling .

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biological pathways, contributing to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

Orientations Futures

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Propriétés

IUPAC Name |

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVFNSHVPPEZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)